molecular formula C11H10N2O B14227276 2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile CAS No. 820208-44-4

2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile

Cat. No.: B14227276
CAS No.: 820208-44-4
M. Wt: 186.21 g/mol
InChI Key: YMZKAJSLQGAGAK-UHFFFAOYSA-N
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Description

2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile is an organic compound with the molecular formula C10H8N2O This compound features a phenylene ring substituted with hydroxymethyl and diacetonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile typically involves the reaction of 5-(hydroxymethyl)-1,3-phenylenediamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile.

Chemical Reactions Analysis

Types of Reactions

2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylene ring can undergo electrophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2,2’-[5-(Carboxy)-1,3-phenylene]diacetonitrile.

    Reduction: 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diamine.

    Substitution: Various substituted phenylene derivatives depending on the electrophile used.

Scientific Research Applications

2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and resins.

Mechanism of Action

The mechanism by which 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the nitrile groups can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[5-(Methyl)-1,3-phenylene]diacetonitrile: Similar structure but with a methyl group instead of a hydroxymethyl group.

    2,2’-[5-(Hydroxy)-1,3-phenylene]diacetonitrile: Similar structure but with a hydroxy group instead of a hydroxymethyl group.

    2,2’-[5-(Amino)-1,3-phenylene]diacetonitrile: Similar structure but with an amino group instead of a hydroxymethyl group.

Uniqueness

2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct reactivity and interaction profiles. This combination of functional groups allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

820208-44-4

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-[3-(cyanomethyl)-5-(hydroxymethyl)phenyl]acetonitrile

InChI

InChI=1S/C11H10N2O/c12-3-1-9-5-10(2-4-13)7-11(6-9)8-14/h5-7,14H,1-2,8H2

InChI Key

YMZKAJSLQGAGAK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CC#N)CO)CC#N

Origin of Product

United States

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